- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen sourceOrganic & Biomolecular Chemistry, 2019, 17(41), 9182-9186,
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

2-Chloroquinoline-3-carbonitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- InChI-sleutel: UGTRDMPALMEDBU-UHFFFAOYSA-N
- LACHT: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
Berekende eigenschappen
- Exacte massa: 188.01400
- Monoisotopische massa: 188.0141259g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 232
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 36.7
- XLogP3: 2.9
Experimentele eigenschappen
- Dichtheid: 1.36
- Smeltpunt: 164-168 °C
- Kookpunt: 360.4°C at 760 mmHg
- Vlampunt: 171.8°C
- Brekindex: 1.667
- PSA: 36.68000
- LogboekP: 2.75988
2-Chloroquinoline-3-carbonitrile Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H301-H318
- Waarschuwingsverklaring: P280-P301+P310-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 22-41
- Veiligheidsinstructies: S26
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Inert atmosphere,2-8°C(BD72725)
- Risicozinnen:R22; R41
2-Chloroquinoline-3-carbonitrile Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloroquinoline-3-carbonitrile Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 98% | 100mg |
¥60.00 | 2024-04-24 | |
Enamine | EN300-60236-0.25g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 0.25g |
$62.0 | 2025-02-20 | |
abcr | AB213199-250 mg |
2-Chloroquinoline-3-carbonitrile; 95% |
95104-21-5 | 250mg |
€135.50 | 2023-05-06 | ||
Enamine | EN300-60236-10.0g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 10.0g |
$750.0 | 2025-02-20 | |
TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
Fluorochem | 049091-250mg |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 049091-1g |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 1g |
£142.00 | 2022-03-01 | |
Life Chemicals | F2167-1300-1g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$135.0 | 2023-09-06 | |
eNovation Chemicals LLC | D556020-1g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$290 | 2024-05-23 | |
TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 |
2-Chloroquinoline-3-carbonitrile Productiemethode
Productiemethode 1
1.2 Reagents: Diethyl ether
Productiemethode 2
- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolinesIndian Journal of Chemistry, 2006, (1), 292-296,
Productiemethode 3
- Novel route for synthesis of camptothecin analogue, India, , ,
Productiemethode 4
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivativesArchiv der Pharmazie (Weinheim, 2001, 334(4), 117-120,
Productiemethode 5
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Productiemethode 6
1.2 Reagents: Hydroxylamine
- The Vilsmeier reaction of non-aromatic compoundsOrganic Reactions (Hoboken, 2000, 56,,
Productiemethode 7
1.2 Reagents: Ethyl acetate
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into NitrilesSynlett, 2018, 29(16), 2185-2190,
Productiemethode 8
1.2 Reagents: Hydroxyamine hydrochloride
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivativesBulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245,
Productiemethode 9
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-onesIndian Journal of Chemistry, 1994, (4), 375-9,
Productiemethode 10
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reactionOrganic & Biomolecular Chemistry, 2022, 20(3), 667-671,
Productiemethode 11
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalitiesIndian Journal of Chemistry, 2005, (9), 1868-1875,
Productiemethode 12
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro conditionInternational Journal of PharmTech Research, 2011, 3(1), 540-548,
Productiemethode 13
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
Productiemethode 14
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolinesIndian Journal of Chemistry, 2009, (1), 152-154,
Productiemethode 15
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cellsBioorganic & Medicinal Chemistry, 2015, 23(3), 602-611,
Productiemethode 16
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexesNucleosides, 2020, 39(4), 630-647,
Productiemethode 17
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sourcesChinese Chemical Letters, 2022, 33(8), 4064-4068,
Productiemethode 18
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitrilesSynlett, 2009, (20), 3378-3382,
Productiemethode 19
- Synthesis of novel pyrazoloquinolinesIndian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244,
Productiemethode 20
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibersArchives of Applied Science Research, 2011, 3(4), 359-365,
2-Chloroquinoline-3-carbonitrile Raw materials
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- quinoline-3-carbonitrile 1-oxide
- 2-Chloroquinoline-3-carbaldehyde
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile Gerelateerde literatuur
-
1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085
-
Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941
-
Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990
-
4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183
-
Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310
95104-21-5 (2-Chloroquinoline-3-carbonitrile) Gerelateerde producten
- 2248282-25-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,3-dihydro-1H-indene-1-carboxylate)
- 663926-22-5(2-4-(pyrrolidin-1-yl)phenylethan-1-amine)
- 1009266-16-3(2-(adamantan-1-yl)formamidobutanoic acid)
- 898450-51-6(4-{(3,4-dichlorophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one)
- 22726-00-7(m-Bromobenzamide)
- 2826264-35-9(potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide)
- 1506556-88-2(2,2-dimethyl-1-(oxan-4-yl)cyclopropan-1-amine)
- 2172561-62-3(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1,4-oxazepane-6-carboxylic acid)
- 20248-86-6(4,4'-Bis(Bromomethyl)-1,1'-biphenyl)
- 2172436-99-4(3-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)
